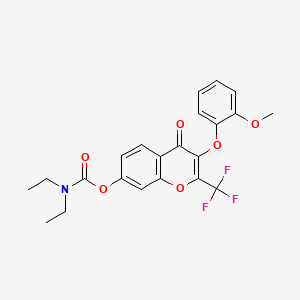

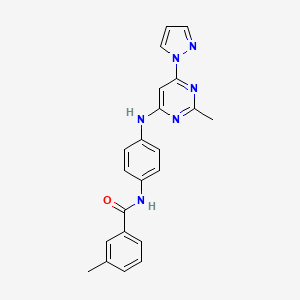

![molecular formula C8H4F3NO3S B2596279 6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 2137593-09-8](/img/structure/B2596279.png)

6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(Trifluoromethyl)benzo[d]isothiazol-3-amine” is a chemical compound that contains 20 bonds in total, including 15 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Isothiazole .

Molecular Structure Analysis

This compound contains a total of 19 atoms; 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 1 Sulfur atom, and 3 Fluorine atoms .Scientific Research Applications

Organic Synthesis and Catalysis

Catalytic Applications : Ruthenium complexes, utilizing 1,2,3-triazole-based organosulfur/-selenium ligands synthesized through click reactions, show potential in catalytic oxidation and transfer hydrogenation processes. These complexes demonstrate efficient catalytic processes, with variations in efficiency based on the ligand's coordination with the metal center (Saleem et al., 2013).

Novel Synthesis Routes : The generation of benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamides under visible light irradiation is a notable application. This process, efficient at room temperature, highlights a photo-initiated trifluoromethylation pathway (Xiang et al., 2016).

Material Science and Photophysical Applications

Semiconducting Polymers : The compound's derivatives have been explored in the context of organic semiconductors. For example, benzo[d][1,2,3]thiadiazole is used in organic semiconductors for applications such as solar cells and transistors (Chen et al., 2016).

Optical Waveguide Properties : T-shaped 2H-benzo[d][1,2,3]triazole derivatives, synthesized through specific reactions, have been studied for their structure-property relationships, crucial for designing organic self-assemblies for optoelectronic applications. These compounds form organized aggregates in the solid state, exhibiting properties like waveguides (Torres et al., 2016).

Chemical Reactions and Mechanisms

Novel Reagents in Organic Reactions : The compound has been used to create novel reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which serves as an acid-catalyzed O-benzylating agent. This reagent, effective in transforming various functionalized alcohols, is notable for its stability and high atom economy (Yamada et al., 2012).

Antimicrobial Applications : Certain fluoro and trifluoromethyl derivatives have been studied for their antimicrobial properties. These compounds show significant activity against fungi and Gram-positive bacteria, with some effectiveness against Gram-negative strains as well (Carmellino et al., 1994).

properties

IUPAC Name |

1,1-dioxo-6-(trifluoromethyl)-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3S/c9-8(10,11)4-1-2-5-6(3-4)16(14,15)12-7(5)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOMGDRQXXWGBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)S(=O)(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

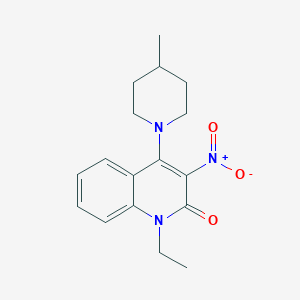

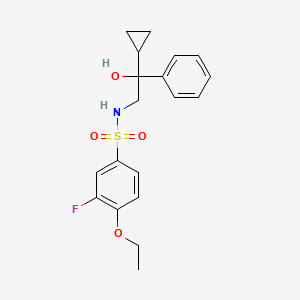

![tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate](/img/structure/B2596196.png)

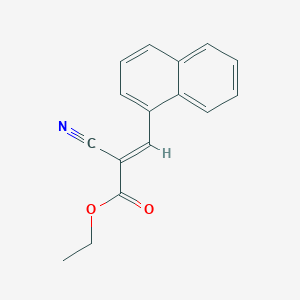

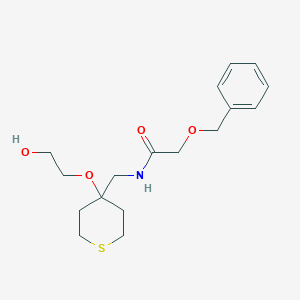

methanone](/img/structure/B2596203.png)

![Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2596204.png)

![1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole](/img/structure/B2596208.png)

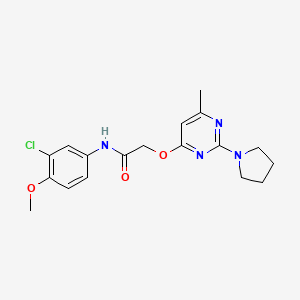

![N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2596213.png)

![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)

![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)